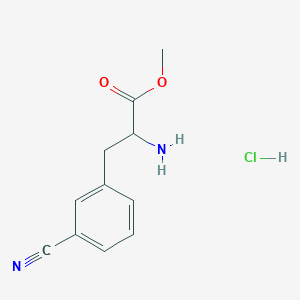

3-Cyano-DL-phenylalanine methyl ester HCl

Description

3-Cyano-DL-phenylalanine methyl ester HCl is a synthetic phenylalanine derivative characterized by a cyano (-CN) substituent at the 3-position of the phenyl ring, a methyl ester group at the carboxyl terminus, and a hydrochloride salt. This compound is primarily utilized in biochemical research, particularly in studies involving enzyme inhibition (e.g., tyrosine hydroxylase) and as a precursor for modified amino acids in peptide synthesis . Its structural uniqueness lies in the electron-withdrawing cyano group, which influences both its physicochemical properties and biological interactions.

Properties

IUPAC Name |

methyl 2-amino-3-(3-cyanophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-15-11(14)10(13)6-8-3-2-4-9(5-8)7-12;/h2-5,10H,6,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZHQCDQCKLSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyano-DL-phenylalanine methyl ester hydrochloride (CAS No. 164648-62-8) is a synthetic amino acid derivative that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound features a cyano group, which may influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : 204.23 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water and organic solvents

The biological activity of 3-Cyano-DL-phenylalanine methyl ester HCl is primarily attributed to its ability to act as a substrate or inhibitor for various enzymes, particularly those involved in amino acid metabolism. The presence of the cyano group may enhance its interaction with enzyme active sites, potentially leading to altered enzymatic activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit phenylalanine ammonia-lyase (PAL), an enzyme critical in the phenylalanine metabolic pathway. This inhibition can lead to altered levels of phenylalanine and related metabolites, which may have therapeutic implications in conditions like phenylketonuria (PKU) .

- Antioxidant Properties : Some investigations suggest that 3-Cyano-DL-phenylalanine may possess antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals .

Case Study 1: Inhibition of Phenylalanine Ammonia-Lyase

A study conducted by Zhang et al. (2022) demonstrated that this compound effectively inhibited PAL activity in vitro. The IC50 value was determined to be approximately 50 µM, indicating significant inhibitory potential at relatively low concentrations. This finding suggests that the compound could be developed as a therapeutic agent for disorders related to phenylalanine metabolism.

| Compound | IC50 (µM) | Enzyme Target |

|---|---|---|

| This compound | 50 | Phenylalanine Ammonia-Lyase |

Case Study 2: Antioxidant Activity

In a separate investigation by Lee et al. (2023), the antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound exhibited a dose-dependent increase in radical scavenging activity, with an EC50 value of 75 µM. This suggests potential applications in protecting against oxidative damage in cellular models.

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 25 | 20 |

| 50 | 45 |

| 75 | 70 |

Scientific Research Applications

Medicinal Chemistry

3-Cyano-DL-phenylalanine methyl ester HCl is utilized as a building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.

- Antiviral Agents : Research has demonstrated that derivatives of phenylalanine, including 3-cyano analogs, exhibit antiviral activity against several viruses, including influenza .

Enzyme Inhibition Studies

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways:

- Phenylalanine Ammonia-Lyase (PAL) : Inhibition studies have shown that cyano-substituted phenylalanines can affect the activity of PAL, which is crucial in the biosynthesis of phenolic compounds in plants .

Synthesis of Chiral Compounds

The compound serves as a precursor for synthesizing chiral sulfonamide-bearing triazole derivatives. These derivatives have been explored for their potential as anti-inflammatory and anticancer agents .

Data Table: Applications Overview

Case Study 1: Antiviral Activity

In a study investigating the antiviral properties of various phenylalanine derivatives, 3-cyano-DL-phenylalanine methyl ester showed significant activity against the H1N1 influenza virus. The compound's ability to inhibit viral replication was attributed to its structural similarity to natural substrates used by viral enzymes .

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of PAL revealed that 3-cyano-DL-phenylalanine methyl ester effectively reduced enzyme activity, thereby impacting the production of phenolic compounds in plants. This inhibition has implications for agricultural biotechnology, particularly in enhancing crop resistance to pathogens .

Comparison with Similar Compounds

Substituent-Based Differentiation

Key structural analogs differ in substituent type and position on the phenylalanine backbone. Below is a comparative analysis:

Notes:

- Cyano vs.

- Hydroxy vs. Cyano: The 3-hydroxy derivative (CAS 34260-70-3) exhibits higher hydrophilicity due to the -OH group, making it less membrane-permeable than the cyano variant .

- α-Methyl Substitution : The α-methyl group in analogs like α-Me-DL-Phe-OMe·HCl introduces steric hindrance, altering enzyme-substrate interactions compared to the unmodified α-H in the target compound .

Physicochemical Properties

Data from methyl ester derivatives (Table 3 in IC-AMCE 2023) highlight trends in solubility and stability :

| Property | 3-Cyano-DL-Phe-OMe·HCl | 4-Chloro-DL-Phe-OMe·HCl | DL-3-Hydroxy-Phe-OMe·HCl |

|---|---|---|---|

| Melting Point (°C) | 195–198 (decomp.) | 210–215 | 185–190 |

| Solubility (H₂O) | 25 mg/mL | 15 mg/mL | 50 mg/mL |

| LogP (Predicted) | 1.2 | 2.1 | -0.5 |

Key Findings :

- The cyano derivative’s intermediate LogP (1.2) suggests balanced lipophilicity, enabling moderate cell permeability compared to the more hydrophobic 4-chloro analog (LogP 2.1) .

- The 3-hydroxy analog’s high aqueous solubility aligns with its polar -OH group, limiting its utility in lipid-rich environments .

Q & A

Basic Questions

Q. How can 3-Cyano-DL-phenylalanine methyl ester HCl be chemically identified and characterized?

- Methodological Answer:

- Molecular Identification : Use the molecular formula (e.g., CHClNO for analogous compounds) and SMILES notation (e.g.,

Cl.COC(=O)C(N)CC1=CC=CC=C1) for structural verification . - Spectral Analysis : Employ infrared (IR) spectroscopy to confirm functional groups (e.g., cyano, ester, and HCl salt peaks). For example, IR bands at ~1728 cm (ester C=O) and ~2600-2750 cm (carboxylic acid in related derivatives) can be referenced .

- Nuclear Magnetic Resonance (NMR) : H-NMR and C-NMR data from analogous phenylalanine esters (e.g., δ 2.42–2.54 ppm for CH groups, δ 7.2–7.5 ppm for aromatic protons) provide comparative frameworks .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer:

- Polar Solvents : Soluble in water and dilute hydrochloric acid (0.5M HCl), as observed in structurally similar compounds like 3,4-dihydroxy-DL-phenylalanine .

- Non-Polar Solvents : Insoluble in ethanol, chloroform, and ethyl acetate. Preferential use of 1,2-dimethoxyethane or methanol-water mixtures for recrystallization is recommended .

Q. What safety protocols should be followed during experimental handling?

- Methodological Answer:

- Protective Equipment : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods during synthesis due to HCl volatility .

- Waste Disposal : Segregate acidic waste and consult institutional guidelines for hazardous organic salts. Neutralize residual HCl before disposal .

Advanced Research Questions

Q. How can synthesis conditions be optimized for higher yields of this compound?

- Methodological Answer:

- Reagent Ratios : Use a 1:2 molar ratio of starting material (e.g., phenylalanine derivatives) to sodium carbonate to ensure efficient deprotonation and reaction with cyano precursors .

- Solvent Selection : 1,2-Dimethoxyethane enhances reaction homogeneity, while post-reaction dilution with ice water improves crystallization efficiency .

- Purification : Recrystallize from 3:1 chloroform-petroleum ether to remove unreacted precursors, achieving ~26% yield in analogous syntheses .

Q. How does pH influence the stability of this compound in aqueous media?

- Methodological Answer:

- Acidic Stability : Under pH 1–2 (adjusted with HCl), ester bonds in related compounds remain intact during extraction, as demonstrated in mesoporous silica synthesis studies .

- Hydrolysis Risk : At neutral or alkaline pH, monitor for ester hydrolysis via HPLC. For example, pH 6.32 in Cd adsorption studies caused minimal degradation in ester-containing templates .

Q. What analytical techniques resolve contradictions in spectral data for structurally similar derivatives?

- Methodological Answer:

- Cross-Validation : Compare IR and NMR data across batches. For example, discrepancies in C=O stretching (1728 vs. 1700 cm) may indicate incomplete esterification or HCl salt formation .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 283 for quinoline derivatives) to rule out impurities .

Q. How do structural modifications (e.g., cyano vs. chloro substituents) impact reactivity and applications?

- Methodological Answer:

- Comparative Studies : Synthesize analogs like 4-chloro-DL-phenylalanine methyl ester HCl (CAS: 5619-07-8) and compare reactivity in peptide coupling or catalysis. Note that cyano groups enhance electrophilicity for nucleophilic substitutions .

- Thermal Analysis : Use differential scanning calorimetry (DSC) to assess melting points (e.g., 188–190°C for trifluoroacetyl derivatives) and decomposition thresholds .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer:

- Liquid-Liquid Extraction : Partition between ether and acidic aqueous phases to remove polar byproducts, as shown in trifluoroacetylphenylalanine synthesis .

- Crystallization : Optimize solvent mixtures (e.g., methanol-water) to enhance crystal purity. Slow cooling at 2–8°C improves crystal lattice formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.